![molecular formula C17H16BrN3O3 B5527325 5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)
5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide
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Overview
Description
1. Introduction The compound "5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide" is a furamide derivative. Furamides and their derivatives have been studied for various biological and pharmacological activities.
2. Synthesis Analysis
- The synthesis of related furamide compounds typically involves starting materials such as acetic acids, trimethoxybenzene, and substituted benzoyl chlorides. These are processed through reactions like arylations, yielding compounds with varying activities (Ravinaik et al., 2021).
3. Molecular Structure Analysis
- The molecular structure of similar compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been analyzed using techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction studies. These studies reveal details about bond lengths, angles, and molecular geometry (Anuradha et al., 2014).
4. Chemical Reactions and Properties
- Furamide derivatives undergo various chemical reactions, including Mannich reactions and arylations. These reactions are key in modifying the chemical properties of the compounds for specific biological activities (Siddiqa et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-3-21(17(22)13-8-9-14(18)23-13)10-15-19-16(20-24-15)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPNSJBVWMXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide |
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